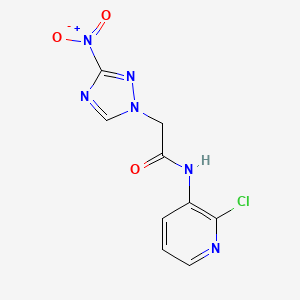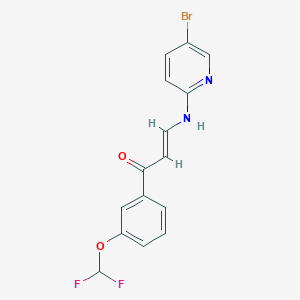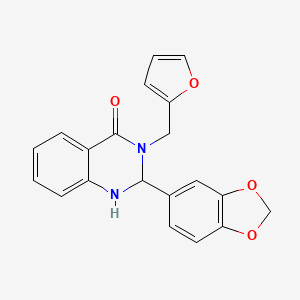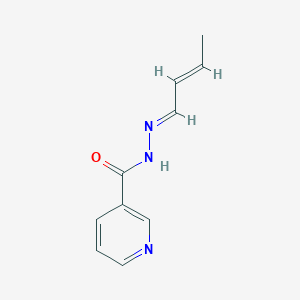
N-(2-chloropyridin-3-yl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-CHLORO-3-PYRIDYL)-2-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)ACETAMIDE is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. This particular compound features a pyridine ring substituted with a chlorine atom and a triazole ring substituted with a nitro group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-CHLORO-3-PYRIDYL)-2-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)ACETAMIDE typically involves multi-step organic reactions. One possible route could be:
Formation of the Pyridine Derivative: Starting with a pyridine derivative, chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
Formation of the Triazole Derivative: The triazole ring can be synthesized through cyclization reactions involving hydrazine derivatives and nitriles.
Coupling Reaction: The final step involves coupling the chlorinated pyridine derivative with the triazole derivative under suitable conditions, possibly using a base like sodium hydride in a polar aprotic solvent such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the nitro group, forming nitroso or other oxidized derivatives.
Reduction: Reduction of the nitro group to an amine group using reagents like hydrogen gas with a palladium catalyst.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Nitroso derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use as a probe in biochemical assays due to its unique structural features.
Medicine: Investigated for its potential pharmacological properties, such as antimicrobial or anticancer activity.
Industry: Could be used in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-CHLORO-3-PYRIDYL)-2-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)ACETAMIDE would depend on its specific application. For instance, if it exhibits antimicrobial activity, it might inhibit bacterial enzymes or disrupt cell membranes. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
N-(2-CHLORO-3-PYRIDYL)-2-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)ACETAMIDE: can be compared with other heterocyclic compounds like:
Uniqueness
The presence of both a nitro group and a triazole ring in N-(2-CHLORO-3-PYRIDYL)-2-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)ACETAMIDE may confer unique chemical reactivity and biological activity compared to similar compounds. This could make it particularly valuable in specific applications where these functional groups play a crucial role.
Properties
Molecular Formula |
C9H7ClN6O3 |
|---|---|
Molecular Weight |
282.64 g/mol |
IUPAC Name |
N-(2-chloropyridin-3-yl)-2-(3-nitro-1,2,4-triazol-1-yl)acetamide |
InChI |
InChI=1S/C9H7ClN6O3/c10-8-6(2-1-3-11-8)13-7(17)4-15-5-12-9(14-15)16(18)19/h1-3,5H,4H2,(H,13,17) |
InChI Key |
WOQALJXMQSTGDV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)NC(=O)CN2C=NC(=N2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 5-acetyl-2-[[5-bromo-2-(difluoromethoxy)benzoyl]amino]-4-methyl-thiophene-3-carboxylate](/img/structure/B10954756.png)

![(4Z)-4-{3,5-dibromo-4-[(4-fluorobenzyl)oxy]benzylidene}-2-(thiophen-2-yl)-1,3-oxazol-5(4H)-one](/img/structure/B10954775.png)
![4-nitro-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]-1H-pyrazole-3-carboxamide](/img/structure/B10954789.png)
![2-chloro-N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-5-(methylsulfanyl)benzamide](/img/structure/B10954797.png)
![(4-chloro-1-methyl-1H-pyrazol-3-yl){4-[(3-fluorophenyl)carbonyl]piperazin-1-yl}methanone](/img/structure/B10954808.png)

![({5-[4-(difluoromethoxy)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetonitrile](/img/structure/B10954827.png)
![13-(difluoromethyl)-4-[1-(difluoromethyl)-5-methylpyrazol-3-yl]-11-phenyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10954829.png)
![2-Ethyl 4-propan-2-yl 5-({[4-(difluoromethoxy)-3-methoxyphenyl]carbonyl}amino)-3-methylthiophene-2,4-dicarboxylate](/img/structure/B10954844.png)
![(1Z)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N'-{[(1-ethyl-1H-pyrazol-3-yl)carbonyl]oxy}ethanimidamide](/img/structure/B10954847.png)

![N-[6-bromo-2-(2,4-dipropoxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]-4-(prop-2-en-1-yloxy)benzamide](/img/structure/B10954854.png)

